Atazanavir-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H52N6O7 |

|---|---|

Molecular Weight |

709.9 g/mol |

IUPAC Name |

methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32-/m0/s1/i9D,10D,11D,14D,15D |

InChI Key |

AXRYRYVKAWYZBR-YZACTSSDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@@H](C(C)(C)C)NC(=O)OC)O)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[2H])[2H] |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir-d5 is the deuterium-labeled analogue of Atazanavir, a potent azapeptide protease inhibitor used in the treatment of HIV-1 infection.[1][2] Deuterated compounds like this compound are valuable tools in pharmacokinetic studies, serving as internal standards for quantitative analysis by mass spectrometry-based methods.[1][3] This technical guide provides a detailed examination of the chemical structure and synthetic pathways of this compound, intended to support research and development in the pharmaceutical sciences.

Chemical Structure

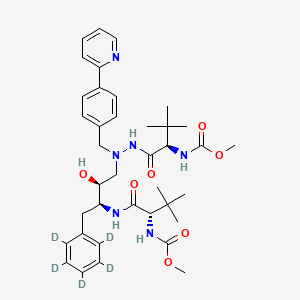

This compound possesses the same core structure as Atazanavir, with five hydrogen atoms replaced by deuterium. Its chemical formula is C38H47D5N6O7, and it has a molecular weight of approximately 709.89 g/mol .[2][4] The deuteration does not alter the fundamental chemical properties but provides a distinct mass signature crucial for its use as an internal standard.

Caption: Chemical structure of this compound.

Synthesis of Atazanavir

The synthesis of Atazanavir, and by extension this compound, is a complex, multi-step process. A common and efficient approach is a convergent synthesis that involves the coupling of two key intermediates followed by a highly diastereoselective reduction to establish the correct stereochemistry of the hydroxyl group.[5] Another established pathway utilizes the ring-opening of a chiral epoxide intermediate.[5] The synthesis of this compound would typically involve the use of a deuterated starting material in one of these synthetic routes.

The following diagram illustrates a generalized workflow for the convergent synthesis of Atazanavir.

Caption: Convergent synthesis workflow for Atazanavir.

Quantitative Data

The following table summarizes key quantitative data for Atazanavir and its deuterated analogue, this compound, compiled from pharmacokinetic studies.

| Parameter | Analyte | Value | Unit | Reference |

| Molecular Weight | Atazanavir | 704.86 | g/mol | [6] |

| Molecular Weight | This compound | 709.89 | g/mol | [2] |

| Cmax (boosted with ritonavir) | Atazanavir | 2897 (CV% 46) | ng/mL | [7] |

| Cmin (boosted with ritonavir) | Atazanavir | 526 (CV% 57) | ng/mL | [7] |

| AUC (boosted with ritonavir) | Atazanavir | 28605 (CV% 46) | ng·h/mL | [7] |

| Mass Transition (MRM) | Atazanavir | m/z 705.3 to m/z 168.0 | [3] | |

| Mass Transition (MRM) | This compound | m/z 710.2 to m/z 168.0 | [3] |

Key Experimental Protocols

The synthesis of Atazanavir involves several critical steps. The following protocols are adapted from established synthetic routes.[5]

Protocol 1: SN2 Coupling of Intermediates

-

The acylated benzyl hydrazine intermediate is dissolved in a suitable aprotic solvent, such as dichloromethane (CH2Cl2).

-

A non-nucleophilic base, for example, diisopropylethylamine (DIPEA), is added to the solution.

-

The chloromethyl ketone intermediate, dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature.

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is washed with an aqueous solution, such as saturated sodium bicarbonate, to neutralize any remaining acid.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amino ketone intermediate.

-

The crude product can be further purified by crystallization or column chromatography.

Protocol 2: Diastereoselective Reduction

-

The amino ketone intermediate is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether (Et2O).

-

The solution is cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)3H), is added dropwise to the cooled solution. The choice of this specific reducing agent is crucial for achieving high diastereoselectivity.[5]

-

The reaction is stirred at this low temperature until the starting material is consumed, as monitored by TLC or HPLC.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and allowed to warm to room temperature.

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated to afford the Atazanavir base.

Protocol 3: Preparation of Atazanavir Sulfate

-

The purified Atazanavir base (e.g., 60 kg) is dissolved in ethanol (390 L).[5]

-

Concentrated sulfuric acid (e.g., 5.16 L) is added to the solution at an ambient temperature of 25-30 °C.[5]

-

The mixture is stirred for approximately 40 minutes.[5]

-

An anti-solvent, such as n-heptane (498 L), is added to the mixture.[5]

-

To induce crystallization, the solution is seeded with a small amount of Atazanavir Sulfate crystals (e.g., 80 g).[5]

-

The resulting suspension is stirred for an extended period (e.g., 16 hours) at 25-30 °C to ensure complete precipitation.[5]

-

The solid product is collected by filtration, washed with a 1:1 mixture of ethanol and n-heptane, and dried to yield the final Atazanavir Sulfate product.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. Atazanavir synthesis - chemicalbook [chemicalbook.com]

- 7. Pharmacokinetics and inhibitory quotient of atazanavir/ritonavir versus lopinavir/ritonavir in HIV-infected, treatment-naive patients who participated in the CASTLE Study - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated atazanavir, a modification of the HIV-1 protease inhibitor atazanavir. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategic approach in medicinal chemistry to enhance the pharmacokinetic and metabolic profile of a drug. This guide will delve into the known effects of deuteration on atazanavir, present available quantitative data, detail relevant experimental protocols for characterization, and visualize key pathways and workflows.

Introduction to Deuterated Atazanavir

Atazanavir is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] However, it is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5, which can lead to a significant first-pass effect and variable patient exposure.[] Deuteration of atazanavir aims to slow down this metabolism by leveraging the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break during enzymatic reactions.[] This can lead to a reduced rate of metabolism, potentially resulting in a longer drug half-life, increased oral bioavailability, and more consistent systemic exposure.[]

One notable deuterated version of atazanavir is CTP-518.[] The primary goal of developing such a compound is to create an HIV protease inhibitor with the antiviral efficacy of atazanavir but without the need for co-administration with a pharmacokinetic enhancer like ritonavir, which is known to cause adverse effects.[]

Quantitative Physicochemical Data

Direct, comprehensive quantitative data on the physicochemical properties of deuterated atazanavir are not extensively available in peer-reviewed literature. However, the key impact of deuteration lies in its effect on metabolic stability. The following table summarizes the known quantitative data for deuterated atazanavir in comparison to its non-deuterated counterpart.

| Property | Atazanavir | Deuterated Atazanavir (CTP-518) | Fold Change | Reference |

| Metabolic Half-Life (in human liver microsomes) | - | Increased by 51% | 1.51x | [] |

| Molecular Weight | 704.9 g/mol | Varies based on deuteration pattern (e.g., Atazanavir-d5: 710.0 g/mol , Atazanavir-d6: 710.9 g/mol ) | ~1.007x - 1.008x | [1][3][4] |

| LogP | 4.5 | Not Reported | - | [1] |

| pKa (Strongest Basic) | 4.42 | Not Reported | - | [5] |

| Water Solubility (Sulfate Salt) | 4-5 mg/mL | Not Reported | - | [1] |

| Melting Point | 205°C to 209°C | Not Reported | - | [6] |

Note: The lack of reported data for many physicochemical properties of deuterated atazanavir highlights a research gap. The properties of deuterated compounds are generally expected to be very similar to their hydrogenated counterparts, with the most significant difference being in their metabolic stability.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization and comparison of deuterated and non-deuterated atazanavir.

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes

This protocol is designed to assess the in vitro half-life of deuterated atazanavir compared to atazanavir.

1. Materials:

-

Deuterated Atazanavir (e.g., CTP-518)

-

Atazanavir (as a control)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

LC-MS/MS system

2. Procedure:

-

Prepare stock solutions of deuterated atazanavir and atazanavir in a suitable organic solvent (e.g., DMSO).

-

Pre-warm a suspension of HLMs in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the test compound (deuterated atazanavir or atazanavir) and the NADPH regenerating system to the HLM suspension. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

-

Vortex the samples and centrifuge to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. Data Analysis:

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Compare the t½ of deuterated atazanavir to that of atazanavir to determine the kinetic isotope effect.

Protocol 2: LC-MS/MS Quantification of Atazanavir and Deuterated Atazanavir in Plasma

This protocol describes a method for the simultaneous quantification of atazanavir and its deuterated analog (often used as an internal standard) in plasma samples.

1. Materials:

-

Plasma samples containing atazanavir

-

Deuterated Atazanavir (as internal standard)

-

Acetonitrile

-

Formic acid

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

-

LC-MS/MS system with a C18 reverse-phase column

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 20 µL of the deuterated atazanavir internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analytes from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5-10 µL

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MS/MS Transitions:

-

Atazanavir: m/z 705.4 -> 168.1

-

Deuterated Atazanavir (e.g., d8): m/z 713.4 -> 168.1

-

4. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of atazanavir in the unknown samples.

Protocol 3: Synthesis of Deuterated Atazanavir (Conceptual Outline)

The synthesis of deuterated atazanavir involves incorporating deuterium atoms at specific positions that are known to be sites of metabolism. A general conceptual approach is outlined below, based on known synthetic routes for atazanavir.[7]

1. Key Intermediates:

-

Deuterated version of a key building block, for example, a deuterated tert-leucine derivative or a deuterated hydrazine component.

2. General Synthetic Strategy (via Epoxide Ring-Opening):

-

Preparation of Deuterated Intermediate: Synthesize a key intermediate with deuterium atoms at the desired positions. This could involve using deuterated starting materials or employing specific deuteration reactions.

-

Epoxide Formation: Construct a chiral epoxide intermediate, which is a common precursor in atazanavir synthesis.

-

Ring-Opening: React the chiral epoxide with a hydrazine derivative (potentially deuterated) to open the epoxide ring and form a key diamino alcohol intermediate.

-

Coupling: Couple the resulting diamino alcohol with N-(methoxycarbonyl)-L-tert-leucine (or its deuterated analog) to form the core structure of atazanavir.

-

Final Steps and Purification: Perform any necessary final modifications and purify the deuterated atazanavir product using techniques such as column chromatography and recrystallization.

3. Characterization:

-

Confirm the structure and the location and extent of deuteration using ¹H NMR, ²H NMR, and mass spectrometry.

Visualizations

Metabolic Pathways of Atazanavir

The primary metabolic pathways for atazanavir involve oxidation, hydrolysis, and N-dealkylation.[8] Deuteration at the sites of oxidation is expected to slow down these metabolic routes.

Caption: Major metabolic pathways of Atazanavir mediated by CYP450 enzymes and esterases.

Experimental Workflow for Characterization of Deuterated Atazanavir

A logical workflow is essential for the comprehensive characterization of a deuterated active pharmaceutical ingredient (API).

Caption: A typical experimental workflow for the synthesis and characterization of deuterated atazanavir.

Conclusion

The deuteration of atazanavir presents a promising strategy to improve its metabolic profile, potentially leading to a more effective and safer therapeutic agent. While comprehensive physicochemical data for deuterated atazanavir is still emerging, the significant increase in its in vitro metabolic half-life underscores the potential of this approach. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and characterize deuterated atazanavir and other deuterated drug candidates. Further studies are warranted to fully elucidate the physicochemical properties of deuterated atazanavir and to translate its improved in vitro metabolic stability into tangible clinical benefits.

References

- 1. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Atazanavir, Thermo Scientific Chemicals 100 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the Atazanavir-d5 reference standard, a critical tool for the accurate quantification of the antiretroviral drug Atazanavir in various biological matrices. This document outlines the commercial availability of the standard, its physicochemical properties, and detailed experimental protocols for its use. Furthermore, it elucidates the key signaling pathways associated with Atazanavir's mechanism of action.

Commercial Suppliers and Product Specifications

This compound is available from several reputable commercial suppliers of reference standards. While specific lot-to-lot variations may exist, the following table summarizes typical product specifications. Researchers are advised to consult the supplier's Certificate of Analysis (CoA) for precise data.

| Supplier | Catalog Number (Example) | Form | Purity (Typical) | Isotopic Enrichment (Typical) | Storage Conditions |

| LGC Standards | TRC-A790052 | Neat Solid | >95% (HPLC)[1] | Not specified | -20°C[1] |

| MedchemExpress | HY-17367S3 | Neat Solid | Not specified | Not specified | Powder: -20°C (3 years) |

| SynZeal | SZ-A009D02 | Neat Solid | Not specified | Not specified | Synthesis on demand |

| ChemicalBook | CB21121223 | Solid | 95.00% | Not specified | -20°C Freezer[2] |

| Simson Pharma | Contact for details | Neat Solid | High quality | Not specified | Not specified |

| Santa Cruz Biotechnology | sc-218403 | Neat Solid | Not specified | Not specified | Refer to CoA |

| Axios Research | Contact for details | Labeled Drug Substance | High isotopic and chemical purity | Characterized by mass spectrometry[3] | Not specified |

Core Applications of this compound

This compound serves as an ideal internal standard for bioanalytical assays due to its similar physicochemical properties to the unlabeled Atazanavir, while being distinguishable by mass spectrometry. Its primary application is in pharmacokinetic and therapeutic drug monitoring studies.

Signaling Pathways of Atazanavir

Atazanavir is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle.[4] Additionally, it is a known inhibitor of the cytochrome P450 isoenzyme CYP3A4 and a substrate and inhibitor of the P-glycoprotein (P-gp) efflux pump.[4]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of this compound for use as an internal standard in LC-MS/MS analysis.

Materials:

-

This compound reference standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

Procedure:

-

Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh a suitable amount (e.g., 1 mg) of this compound neat material.

-

Quantitatively transfer the weighed standard to a 1 mL volumetric flask.

-

Dissolve the material in methanol and bring the volume to the mark.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Store the stock solution at -20°C in an amber vial.

-

-

Working Solutions:

-

Prepare a series of working solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:acetonitrile).

-

The concentration of the working solutions should be appropriate for the expected concentration range of Atazanavir in the samples. A common working concentration for an internal standard is 100 ng/mL.[5]

-

Store the working solutions at 2-8°C.

-

Quantitative Analysis of Atazanavir in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the quantification of Atazanavir in human plasma using this compound as an internal standard. Method optimization and validation are required.

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Acetonitrile (containing 0.1% formic acid)

-

Methanol (containing 0.1% formic acid)

-

Water (containing 0.1% formic acid)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions (Example):

-

Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate Atazanavir from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Atazanavir: m/z 705.4 -> 167.1

-

This compound: m/z 710.4 -> 167.1

-

-

Optimize collision energy and other MS parameters for maximum sensitivity.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Atazanavir to this compound against the concentration of the calibration standards.

-

Determine the concentration of Atazanavir in the unknown samples from the calibration curve.

-

In Vitro HIV-1 Protease Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds against HIV-1 protease. Atazanavir can be used as a positive control.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease substrate

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol)

-

Atazanavir (as a positive control)

-

Test compounds

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Atazanavir and the test compounds in the assay buffer.

-

In a 96-well plate, add the diluted compounds.

-

Add the HIV-1 Protease to each well (except for the no-enzyme control).

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.

-

Calculate the rate of reaction for each concentration.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

This technical guide provides a foundational understanding of the this compound reference standard and its application in research. For specific applications, further optimization and validation of the described protocols are essential. Always refer to the supplier's documentation for the most accurate and up-to-date information on the reference standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 1132747-14-8 [amp.chemicalbook.com]

- 3. Stable Isotopes |Axios Research [axios-research.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Atazanavir-d5, a deuterated analog of the HIV protease inhibitor Atazanavir. The focus is on its isotopic purity and chemical stability, crucial parameters for its application as an internal standard in pharmacokinetic studies and other quantitative analytical methods. This document synthesizes available data on the stability of Atazanavir under forced degradation conditions, which serves as a reliable surrogate for understanding the stability profile of its deuterated counterpart. Furthermore, it outlines the established analytical methodologies for assessing isotopic purity and stability.

Isotopic Purity of this compound

The utility of this compound as an internal standard is fundamentally dependent on its high isotopic purity. This ensures a distinct mass difference from the unlabeled analyte and minimizes signal overlap in mass spectrometric analyses. While specific batch-to-batch data is proprietary and provided on the Certificate of Analysis (CoA) from the supplier, the general requirements for deuterated internal standards are stringent.

1.1. General Purity Specifications

For reliable quantitative analysis, deuterated internal standards should meet high levels of both chemical and isotopic purity[1].

-

Chemical Purity: Typically expected to be >99% to ensure that no impurities interfere with the analytical measurement[1].

-

Isotopic Enrichment: Generally required to be ≥98%, signifying that the vast majority of the molecules contain the desired number of deuterium atoms[1]. The isotopic distribution, which details the percentage of d5, d4, d3, and other isotopologues, is a critical parameter. Lower isotopologues are considered an integral part of the deuterated active pharmaceutical ingredient (API) and are best described by a distribution profile rather than as impurities[2].

1.2. Experimental Protocol: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the primary technique for determining the isotopic purity and distribution of deuterated compounds[3][4].

-

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Mass Spectrometric Analysis:

-

The sample is introduced into the mass spectrometer, typically via direct infusion or through a short chromatographic run.

-

Full-scan mass spectra are acquired in positive ion mode.

-

The mass-to-charge ratio (m/z) for the protonated molecule of Atazanavir is approximately 705.3, while for this compound, it is expected to be around 710.3.

-

-

Data Analysis:

-

The isotopic cluster of the protonated molecule [M+H]+ is analyzed.

-

The observed m/z values for the different isotopologues (d0 to d5) are extracted.

-

The relative abundance of each isotopologue is determined by integrating the corresponding peak areas.

-

The isotopic purity is calculated based on the relative abundance of the d5 species compared to the sum of all isotopologues.

-

The following diagram illustrates the general workflow for this determination.

Stability of this compound

The chemical stability of this compound is a critical factor, as degradation can compromise the accuracy of quantitative assays. While specific stability studies on this compound are not extensively published, forced degradation studies on Atazanavir provide a robust framework for predicting its stability profile. The introduction of deuterium atoms is not expected to alter the primary degradation pathways, although it may have a minor effect on the degradation rates (kinetic isotope effect).

2.1. Summary of Forced Degradation Studies of Atazanavir

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. The table below summarizes the degradation of Atazanavir under various stress conditions as reported in the literature.

| Stress Condition | Reagent/Parameters | Degradation (%) | Reference |

| Acidic Hydrolysis | 0.1 N HCl, 1 hour | 0.8% | [5] |

| 1 M HCl | Stable | [6] | |

| 2 N HCl, 60°C, 4 hours | Significant Degradation | [7] | |

| Alkaline Hydrolysis | 0.1 N NaOH, 1 hour | 44.61% | [5] |

| 1 M NaOH | 45% | [6] | |

| 2 N NaOH, 60°C, 30 mins | Significant Degradation | [7] | |

| Oxidative Degradation | 3% H₂O₂, 1 hour | 4.96% | [5] |

| 30% H₂O₂ | Degradation Observed | [6] | |

| 20% H₂O₂, 60°C, 30 mins | Significant Degradation | [7] | |

| Thermal Degradation | 105°C, 6 hours | Significant Degradation | [7] |

| 40°C | 30% | [6] | |

| Photolytic Degradation | Direct Sunlight | Degradation Observed | [5] |

| Artificial Sunlight | Stable | [6] |

2.2. Experimental Protocols for Forced Degradation Studies

The following are representative protocols for conducting forced degradation studies on Atazanavir, which can be adapted for this compound.

2.2.1. Acidic Degradation

-

Protocol: Accurately weigh approximately 10 mg of Atazanavir and transfer to a 10 ml volumetric flask. Add 1 ml of 0.1 N HCl and keep aside for one hour. Neutralize the solution with 0.1 N NaOH and make up the volume with a suitable mobile phase[5].

-

Analysis: Inject the resulting solution into a validated stability-indicating HPLC-UV or LC-MS system to determine the percentage of degradation.

2.2.2. Alkaline Degradation

-

Protocol: Accurately weigh approximately 10 mg of Atazanavir and transfer to a 10 ml volumetric flask. Add 1 ml of 0.1 N NaOH and keep aside for one hour. Neutralize the solution with 0.1 N HCl and make up the volume with a suitable mobile phase[5].

-

Analysis: Analyze the sample using a validated stability-indicating method.

2.2.3. Oxidative Degradation

-

Protocol: Accurately weigh approximately 10 mg of Atazanavir and transfer to a 10 ml volumetric flask. Add 1 ml of 3% w/v hydrogen peroxide and keep aside for two hours. Make up the volume with a suitable mobile phase[5].

-

Analysis: Inject and analyze the sample to quantify the parent drug and any degradation products.

2.2.4. Thermal Degradation

-

Protocol: Place a known quantity of the solid drug substance in a hot air oven at 105°C for 6 hours[7]. After the specified time, allow the sample to cool to room temperature, dissolve in a suitable solvent, and dilute to a known concentration.

-

Analysis: Analyze the sample by a validated chromatographic method.

2.2.5. Photolytic Degradation

-

Protocol: Expose a solution of the drug or the solid drug substance to direct sunlight for a specified period[5].

-

Analysis: Analyze the sample to assess the extent of degradation.

The following diagram illustrates a typical workflow for a forced degradation study.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating the parent drug from its degradation products and accurately quantifying its stability. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.

3.1. Typical RP-HPLC Method Parameters

| Parameter | Typical Conditions | Reference |

| Column | C18 (e.g., Hypersil ODS, 250mm x 4.6mm, 5µm) | [8] |

| Mobile Phase | Methanol:Tetrabutyl ammonium hydrogen sulphate mixture | [8] |

| Acetonitrile:Buffer (1:1 v/v) | [7] | |

| Flow Rate | 1.0 ml/min | [7][8] |

| Detection | UV at 247 nm or 248 nm | [7][8] |

| Column Temperature | 30°C | [7] |

| Retention Time | Approximately 3-5 minutes | [7][8] |

Conclusion

This compound is a critical tool for the accurate quantification of Atazanavir in biological matrices. Its reliability hinges on its isotopic purity and chemical stability. This guide has outlined the methodologies for assessing these critical attributes. While specific data for this compound must be obtained from the supplier's Certificate of Analysis, the extensive data on the forced degradation of Atazanavir provides a strong and reliable indication of the stability of its deuterated analog. Researchers and drug development professionals should employ validated stability-indicating methods and confirm the isotopic purity of each batch of this compound to ensure the integrity of their analytical results.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated Drugs: Isotope Distribution and Impurity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir [mdpi.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. rjptonline.org [rjptonline.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atazanavir-d5, a deuterated analog of the HIV protease inhibitor Atazanavir. This document compiles essential analytical data, detailed experimental protocols, and relevant metabolic information to support research and development activities. This compound is primarily utilized as an internal standard for the quantitative analysis of Atazanavir in biological matrices and pharmaceutical formulations.[1]

Quantitative Data Summary

The following tables summarize the key quantitative and physical data for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1132747-14-8[2][3] |

| Molecular Formula | C₃₈H₄₇D₅N₆O₇[3] |

| Molecular Weight | 709.9 g/mol [3] |

| Physical and Chemical Properties | Value |

| Purity | >95% (as determined by HPLC)[2] |

| Appearance | White to Off-White Solid[4] |

| Storage Temperature | -20°C[2][4] |

| Solubility | Slightly soluble in Chloroform and Ethanol; Soluble in Methanol[4] |

Experimental Protocols

This section details the methodologies for the analysis of Atazanavir utilizing this compound as an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Human Hair

This method is designed for the sensitive quantification of Atazanavir in human hair samples, employing this compound as an internal standard to ensure accuracy and precision.[5]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., BDS, 5.0 μm, 4.6 × 100 mm).[5]

-

Mobile Phase: Isocratic elution with 55% Acetonitrile, 45% Water, 0.15% Acetic Acid, and 4 mM Ammonium Acetate.[5]

-

Flow Rate: 0.8 mL/min.[5]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[5]

-

Mass Transitions:

Sample Preparation:

-

Prepare stock solutions of Atazanavir and this compound in 50% Methanol and 100% Methanol, respectively, at a concentration of 1.00 mg/mL.[5]

-

Prepare working solutions by diluting the stock solutions.

-

Extract Atazanavir from hair samples using optimized extraction methods.

-

Inject the processed extracts onto the LC-MS/MS system.

Data Analysis:

-

Generate standard curves by plotting the peak area ratios of Atazanavir to this compound against the concentration of Atazanavir.[5]

-

Apply a weighted linear regression (1/x) for calibration.[5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Bulk Drug and Pharmaceutical Dosage Forms

This method is suitable for the determination of Atazanavir sulfate in bulk drug and tablet dosage forms.

Instrumentation:

-

HPLC system with a UV-visible detector.[6]

Chromatographic Conditions:

-

Column: C18 column (e.g., Phenomenex, 250 mm × 4.6 mm, 5 µm).[6]

-

Mobile Phase: Methanol and water (900:100 v/v), with pH adjusted to 3.55 using acetic acid.[6]

-

Flow Rate: 0.5 mL/min.[6]

-

Detection Wavelength: 249 nm.[6]

-

Retention Time for Atazanavir Sulfate: Approximately 8.323 min.[6]

Sample Preparation:

-

Prepare a stock solution of Atazanavir sulfate (1000 μg/mL) in the mobile phase.[6]

-

Prepare working standard solutions in the range of 10 to 120 μg/mL.[6]

-

For tablet analysis, weigh and transfer the tablet powder into a volumetric flask, dissolve in diluent, sonicate, and dilute to the desired concentration.[7]

Visualized Workflows and Pathways

The following diagrams illustrate the analytical workflow for Atazanavir quantification and its primary metabolic pathways.

Caption: Workflow for Atazanavir quantification using LC-MS/MS.

Caption: Major metabolic pathways of Atazanavir.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 1132747-14-8 | LGC Standards [lgcstandards.com]

- 3. Atazanavir Impurities | SynZeal [synzeal.com]

- 4. This compound CAS#: 1132747-14-8 [amp.chemicalbook.com]

- 5. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjpmr.com [wjpmr.com]

- 8. Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Atazanavir, a potent protease inhibitor, is a cornerstone of combination antiretroviral therapy (cART) for the management of HIV-1 infection. To rigorously evaluate its efficacy, safety, and pharmacokinetic profile, researchers rely on precise and accurate bioanalytical methods. In this context, the stable isotope-labeled analogue, Atazanavir-d5, has emerged as an indispensable tool. This technical guide elucidates the multifaceted role of this compound in antiretroviral research, with a focus on its application in quantitative bioanalysis and metabolic studies.

Core Application: An Internal Standard for Quantitative Bioanalysis

The most prominent role of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] The structural similarity and near-identical physicochemical properties of this compound to the parent drug, Atazanavir, ensure that it behaves similarly during sample preparation, chromatography, and ionization. However, its mass difference of 5 Daltons allows for its distinct detection by the mass spectrometer. This co-analytical behavior is crucial for correcting for variations in sample extraction, matrix effects, and instrument response, thereby enabling highly accurate and precise quantification of Atazanavir in complex biological matrices such as plasma and hair.[2]

Quantitative Data from Validated LC-MS/MS Methods

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the quantification of Atazanavir using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Atazanavir | 705.3 | 168.0 | Positive Electrospray (ESI+) |

| This compound | 710.2 | 168.0 | Positive Electrospray (ESI+) |

Data sourced from a study on Atazanavir quantification in human hair.[2]

Table 2: Bioanalytical Method Validation Parameters

| Parameter | Matrix | Linearity Range | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Quantification of Atazanavir | Human Hair | 0.0500 - 20.0 ng/mg | 1.75 - 6.31 | -1.33 to 4.00 |

| Quantification of Atazanavir | Human Plasma | 5.0 - 6000 ng/mL | Not explicitly stated | Not explicitly stated |

%CV = Percent Coefficient of Variation. Data for human hair from a specific validated assay.[2] Plasma linearity range from a separate study.

Experimental Protocols: A Detailed Look at Bioanalytical Quantification

The following is a synthesized, detailed methodology for the quantification of Atazanavir in human plasma using LC-MS/MS with this compound as an internal standard, based on common practices in the field.

Experimental Protocol: Quantification of Atazanavir in Human Plasma

1. Materials and Reagents:

-

Atazanavir reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

2. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Atazanavir and this compound in methanol at a concentration of 1 mg/mL.

-

From the stock solutions, prepare serial dilutions of Atazanavir in 50% methanol to create calibration standards and quality control (QC) samples at various concentrations.

-

Prepare a working solution of this compound (internal standard) in 50% methanol at a suitable concentration.

3. Sample Preparation (Solid-Phase Extraction):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution.

-

Vortex mix the samples for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex for another 10 seconds.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the entire sample mixture onto the conditioned SPE cartridges.

-

Wash the cartridges with 1 mL of 5% methanol in water.

-

Dry the cartridges under a stream of nitrogen gas for 2 minutes.

-

Elute the analytes with 500 µL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable reversed-phase column (e.g., C18, 5 µm, 4.6 x 100 mm).

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% formic acid. A typical isocratic mobile phase could be 55% acetonitrile and 45% water with 0.15% acetic acid and 4 mM ammonium acetate.[2]

-

Flow Rate: A typical flow rate is 0.8 mL/min.[2]

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Atazanavir: 705.3 → 168.0

-

This compound: 710.2 → 168.0

-

-

5. Data Analysis:

-

Quantify Atazanavir in the unknown samples by calculating the peak area ratio of Atazanavir to this compound and comparing it to the calibration curve generated from the standards.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex processes in research. The following sections provide Graphviz diagrams to illustrate the experimental workflow and the metabolic fate of Atazanavir.

Bioanalytical Workflow for Atazanavir Quantification

Caption: Experimental workflow for Atazanavir quantification.

Metabolic Pathways of Atazanavir

Atazanavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][4] Deuterium-labeled Atazanavir has been instrumental in elucidating these complex biotransformation pathways. The major metabolic routes include monooxygenation, dioxygenation, N-dealkylation, and hydrolysis.[3][4]

Caption: Simplified metabolic pathways of Atazanavir.

The Role of this compound in Pharmacokinetic and Metabolic Research

Beyond its use as an internal standard, this compound serves as a stable isotope tracer in pharmacokinetic and metabolic studies. By administering a dose of this compound and tracking the appearance of its metabolites, researchers can gain a deeper understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This is particularly valuable for:

-

Metabolite Identification: The known mass shift of the deuterium label helps in the confident identification of drug-related metabolites in complex biological samples.[3][4]

-

Flux Analysis: Stable isotope tracers can be used to study the kinetics of metabolic pathways in vivo.

-

Drug-Drug Interaction Studies: this compound can be used to investigate how co-administered drugs affect the metabolism of Atazanavir.

Conclusion

This compound is a critical tool in the arsenal of researchers working on antiretroviral therapies. Its primary role as an internal standard ensures the accuracy and reliability of bioanalytical data, which is fundamental for clinical trials, therapeutic drug monitoring, and pharmacokinetic studies. Furthermore, its application as a stable isotope tracer provides invaluable insights into the metabolic fate of Atazanavir. The continued use of this compound and similar labeled compounds will undoubtedly contribute to the optimization of existing antiretroviral regimens and the development of new, more effective therapies for HIV-1 infection.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Atazanavir-d5 as an internal standard in the quantitative bioanalysis of atazanavir. This document is intended for researchers, scientists, and drug development professionals who are engaged in pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring precise and accurate measurement of atazanavir in biological matrices.

Introduction: The Principle of Isotope Dilution Mass Spectrometry

In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. Bioanalytical methods are susceptible to variations arising from sample preparation, instrument response, and matrix effects. To correct for these potential errors, an internal standard (IS) is employed. The ideal internal standard is a compound that behaves chemically and physically as identically as possible to the analyte of interest throughout the entire analytical procedure.

A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for quantitative mass spectrometry.[1] this compound is a deuterated analog of atazanavir, where five hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule with a higher mass, allowing it to be distinguished from the native atazanavir by the mass spectrometer. However, its chemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency, are nearly identical to those of atazanavir.[2] By adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratio effectively normalizes for variations that may occur during the analytical process, leading to highly reliable and reproducible results.[3]

Atazanavir: Primary Mechanism of Action

Atazanavir is an antiretroviral drug classified as a protease inhibitor.[4][5] Its primary therapeutic action is the potent and selective inhibition of the human immunodeficiency virus (HIV)-1 protease.[6][7] This viral enzyme is crucial for the HIV life cycle, as it cleaves newly synthesized viral polyproteins into functional proteins and enzymes necessary for the maturation of the virion.[8] By binding to the active site of the HIV-1 protease, atazanavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[4][6]

Figure 1: Mechanism of Action of Atazanavir in HIV Replication.

This compound as an Internal Standard: Mechanism of Action

The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. Its mechanism is not pharmacological but analytical. It ensures that any loss of analyte during sample processing or fluctuations in instrument response are accounted for, thereby providing a more accurate quantification of the target analyte, atazanavir.

Figure 2: Role of this compound in Correcting for Analytical Variability.

Experimental Protocols

The following sections outline a typical experimental protocol for the quantification of atazanavir in human plasma using this compound as an internal standard, based on validated methods found in the literature.

Materials and Reagents

-

Atazanavir reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Solid-phase extraction (SPE) cartridges or protein precipitation (PPT) reagents

Stock and Working Solutions

-

Atazanavir Stock Solution (1 mg/mL): Accurately weigh and dissolve atazanavir in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[6]

-

Working Solutions: Prepare serial dilutions of the atazanavir stock solution in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples. A typical working solution for the internal standard is prepared by diluting the this compound stock solution to a final concentration of 200 ng/mL.[6]

Sample Preparation

A common and effective method for extracting atazanavir from plasma is solid-phase extraction (SPE).

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the this compound working solution and vortex.[4]

-

Add 100 µL of 0.1% formic acid and vortex.[4]

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[4]

-

Load the sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.[4]

-

Dry the cartridge under nitrogen gas.[4]

-

Elute atazanavir and this compound from the cartridge with 500 µL of 0.2% formic acid in methanol.[4]

-

The eluate is then ready for injection into the LC-MS/MS system.

Figure 3: Solid-Phase Extraction (SPE) Workflow for Atazanavir Analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following tables summarize typical LC-MS/MS parameters for the analysis of atazanavir.

Table 1: Liquid Chromatography Parameters

| Parameter | Value | Reference |

| HPLC System | Waters Acquity UPLC or equivalent | [4] |

| Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) | [4] |

| Mobile Phase A | 10 mM Ammonium Acetate with 0.15% Acetic Acid in Water | [4][6] |

| Mobile Phase B | Acetonitrile | [4][6] |

| Flow Rate | 0.3 - 0.8 mL/min | [4][6] |

| Injection Volume | 2 - 10 µL | [6] |

| Column Temp. | 35-40 °C | [4] |

| Elution | Isocratic or Gradient | [4][6] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value | Reference |

| Mass Spectrometer | Triple Quadrupole | [4][6] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4][6] |

| Monitored Reaction | Multiple Reaction Monitoring (MRM) | [6] |

| Capillary Voltage | 3.0 kV | [4] |

| Source Temp. | 120-150 °C | |

| Desolvation Temp. | 350-450 °C |

Table 3: MRM Transitions for Atazanavir and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Atazanavir | 705.3 | 168.0 | [6] |

| This compound | 710.2 | 168.0 | [6] |

Method Validation and Performance

A robust bioanalytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[9] The use of this compound is critical in meeting the stringent requirements for accuracy, precision, and stability.

Table 4: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the determined value to the nominal or known true value. | Mean concentration within ±15% of nominal (±20% at LLOQ) |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 5; acceptable accuracy and precision |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | IS-normalized matrix factor %CV should be ≤ 15% |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Mean concentration within ±15% of nominal |

Table 5: Example Performance Data for a Validated Atazanavir Assay

| Parameter | Atazanavir Performance | Reference |

| Calibration Range | 5.0 - 6000 ng/mL in human plasma | [4] |

| Intra-day Accuracy | 91.3% to 104.4% | [4] |

| Inter-day Accuracy | 91.3% to 104.4% | [4] |

| Intra-day Precision (%CV) | 0.8% to 7.3% | [4] |

| Inter-day Precision (%CV) | 0.8% to 7.3% | [4] |

| Extraction Recovery | 97.35% to 101.06% | [4] |

Conclusion

This compound serves as an indispensable tool in the bioanalysis of atazanavir, functioning as a robust internal standard that significantly enhances the accuracy and reliability of quantitative data. Its mechanism of action is based on the principle of isotope dilution, where its near-identical physicochemical properties to atazanavir allow it to effectively compensate for variability throughout the analytical workflow. By adhering to the detailed experimental protocols and validation guidelines outlined in this guide, researchers can develop and implement highly reliable LC-MS/MS methods for the quantification of atazanavir in various biological matrices, ensuring data integrity for critical drug development and clinical research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid chromatography-tandem mass spectrometric quantitative determination of the HIV protease inhibitor atazanavir (BMS-232632) in human peripheral blood mononuclear cells (PBMC): practical approaches to PBMC preparation and PBMC assay design for high-throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative determination of the HIV protease inhibitor atazanavir (BMS-232632) in human plasma by liquid chromatography-tandem mass spectrometry following automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. extranet.who.int [extranet.who.int]

- 8. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes [mdpi.com]

- 9. Development and Validation of Atazanavir and Ritonavir Determination in Human Plasma by HPLC-MS Method | Komarov | Drug development & registration [pharmjournal.ru]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Atazanavir-d5, a deuterated analog of the HIV-1 protease inhibitor Atazanavir. Due to the limited availability of direct quantitative solubility data for this compound, this document summarizes the available data for Atazanavir and its sulfate salt in various organic solvents. The physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts; therefore, the provided data serves as a strong proxy for the solubility of this compound.

Quantitative Solubility Data

The following table summarizes the reported solubility of Atazanavir and Atazanavir Sulfate in common organic solvents. This data is crucial for the preparation of stock solutions and for various stages of drug development, including formulation and in vitro and in vivo studies.

| Compound | Solvent | Solubility (mg/mL) | Notes |

| Atazanavir | Ethanol | ~2 | [1] |

| Atazanavir | Dimethyl Sulfoxide (DMSO) | ~16 | [1] |

| Atazanavir | Dimethylformamide (DMF) | ~25 | [1] |

| Atazanavir (free base) | Not Specified | 4-5 | [2] |

| Atazanavir Sulfate | Dimethyl Sulfoxide (DMSO) | ≥28.7 | With gentle warming.[3] |

| Atazanavir Sulfate | Dimethyl Sulfoxide (DMSO) | up to 166 | It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[4] |

| This compound | Chloroform | Slightly Soluble | [5][6] |

| This compound | Ethanol | Slightly Soluble (Sonication may be required) | [5][6] |

| This compound | Methanol | Slightly Soluble | [5][6] |

It is important to note that Atazanavir Sulfate is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[3] Its solubility is pH-dependent, with greater solubility in acidic conditions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8] The following protocol provides a detailed methodology for this experiment.

1. Preparation of Saturated Solution:

-

An excess amount of the solid compound (this compound) is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial or flask. It is important to add enough solid to ensure that a saturated solution is in equilibrium with the undissolved solid.[7]

-

The container is then placed in a temperature-controlled environment, typically on an orbital shaker.

-

The mixture is agitated at a constant speed (e.g., 60 rpm) for a sufficient period (often 24-72 hours) to ensure that equilibrium is reached.[9]

2. Phase Separation:

-

Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution.

-

This is typically accomplished by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant.[10]

-

A chemically inert filter, such as a 0.22 µm PTFE syringe filter, should be used to prevent absorption of the solute.[9]

3. Quantification of Solute:

-

The concentration of the dissolved this compound in the clear, saturated filtrate is then determined using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry are commonly employed for accurate quantification.[9][10]

-

A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure the accuracy of the measurement.

4. Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as a molar concentration (mol/L) at the specified temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of a compound.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 1132747-14-8 [amp.chemicalbook.com]

- 6. This compound CAS#: 1132747-14-8 [amp.chemicalbook.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. pubcompare.ai [pubcompare.ai]

- 10. enamine.net [enamine.net]

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and handling conditions for Atazanavir-d5. The information presented is critical for maintaining the integrity, stability, and safety of this compound in a research and development setting. The stability data and experimental protocols are based on studies conducted on Atazanavir sulfate, the non-deuterated form, as specific stability studies on the deuterated analog are not extensively available in public literature. It is a reasonable scientific assumption that the deuterium substitution does not significantly impact the compound's stability under the described stress conditions.

Storage Conditions

Proper storage is paramount to prevent degradation and maintain the isotopic purity of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C in a freezer is the most commonly recommended storage temperature for long-term stability.[1][2][3] | Minimizes chemical degradation and preserves the integrity of the compound. |

| Refrigeration at 2°C to 8°C may be suitable for short-term storage of solutions.[4] | ||

| Light | Store in the dark or in amber glass vials.[4] | Protects the compound from photodegradation. |

| Atmosphere | Store in a well-sealed, airtight container.[4] For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[5] | Prevents exposure to moisture and atmospheric contaminants. Minimizes the potential for hydrogen-deuterium exchange.[5] |

| Container | Use well-sealed, airtight containers such as amber glass vials.[4] | Prevents evaporation, contamination, and photodegradation. |

Handling and Safety Precautions

Due to its nature as a chemical compound, appropriate safety measures should be observed when handling this compound.

| Precaution | Detailed Procedure |

| Personal Protective Equipment (PPE) | Wear protective gloves, a lab coat, and eye/face protection.[6] |

| Ventilation | Handle in a well-ventilated area to avoid inhalation of any dust or aerosols. |

| Spills | In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[6] |

| Disposal | Dispose of contents and container to an approved waste disposal plant.[6] |

| Hygienic Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[6] |

Stability Profile of Atazanavir

Forced degradation studies on Atazanavir sulfate provide valuable insights into its stability under various stress conditions. These studies are essential for understanding potential degradation pathways and for the development of stability-indicating analytical methods.

| Stress Condition | Reagents and Duration | Observations | % Degradation |

| Acidic Hydrolysis | 0.1 M HCl at 80°C for 4 hours | Significant degradation observed. | 51.62%[7] |

| 2N HCl, refluxed at 60°C for 30 minutes | - | - | |

| Alkaline Hydrolysis | 0.1 N NaOH for 1 hour | Susceptible to degradation. | 44.61%[8] |

| 5N NaOH at 80°C for 2 hours | Susceptible to degradation.[1] | - | |

| Oxidative Degradation | 20% H₂O₂ for 30 minutes at 60°C | Susceptible to degradation.[9] | - |

| 3% H₂O₂ for 1 hour | Some degradation observed. | 4.96%[8] | |

| Thermal Degradation | Hot air oven at 105°C for 6 hours | Stable.[9] | - |

| 80°C for 4 hours | Stable.[7] | No degradation[7] | |

| Photolytic Degradation | Exposure to direct sunlight | Stable.[8] | - |

| Exposure to UV light | Stable.[1] | - | |

| Neutral Hydrolysis | Refluxed in water at 60°C for 6 hours | Stable.[9] | No degradation[7] |

Experimental Protocols

The following section details the methodologies used in the forced degradation studies of Atazanavir, which are crucial for any researcher working on its stability.

Stability-Indicating RP-HPLC Method

A common analytical technique for assessing the stability of Atazanavir is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Chromatographic Conditions (Example 1): [1]

-

Column: Zorbax Eclipse XDB C18 (150 x 4.6mm), 3.5 µm

-

Mobile Phase: Phosphate buffer (pH 6.5) and Acetonitrile (40:60 v/v)

-

Flow Rate: 1 mL/min

-

Detection Wavelength: 250 nm

-

Column Temperature: 30°C

Chromatographic Conditions (Example 2): [7]

-

Column: Phenomenex C₁₈ (250 mm × 4.6 mm, 5 μm)

-

Mobile Phase: Methanol and water (900:100 v/v), pH adjusted to 3.55 with acetic acid

-

Flow Rate: 0.5 mL/min

-

Detection Wavelength: 249 nm

-

Run Time: 10 min

Forced Degradation Study Protocol (General)

The following is a generalized protocol for conducting forced degradation studies on Atazanavir.

-

Preparation of Stock Solution: A standard stock solution of Atazanavir is prepared in a suitable solvent, typically the mobile phase, at a concentration of 1000 µg/mL.[7]

-

Stress Conditions:

-

Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 M HCl) and heated in a water bath (e.g., at 80°C) for a specified period. Samples are withdrawn at different time intervals.[7]

-

Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 5N NaOH) and heated. After the specified time, the solution is neutralized.[1]

-

Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 20% H₂O₂) and kept at a specific temperature for a set duration.[9]

-

Thermal Degradation: The solid drug is kept in a hot air oven at a high temperature (e.g., 105°C) for several hours.[9]

-

Photolytic Degradation: The drug solution is exposed to UV light or direct sunlight for a defined period.[1][8]

-

-

Sample Preparation for Analysis: After exposure to the stress condition, the samples are diluted with the mobile phase to a suitable concentration (e.g., 50 µg/mL) for HPLC analysis.[7]

-

Analysis: The stressed samples are injected into the HPLC system, and the resulting chromatograms are analyzed to determine the percentage of degradation and identify any degradation products.[1][7]

Visualized Workflows

The following diagrams illustrate key logical workflows for the proper storage and handling of this compound.

Caption: Recommended storage protocol for this compound.

Caption: Safe handling workflow for this compound.

References

- 1. sciensage.info [sciensage.info]

- 2. Development and validation of a stability-indicating RP-HPLC method for estimation of atazanavir sulfate in bulk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1132747-14-8 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pharmascholars.com [pharmascholars.com]

- 7. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

These application notes provide a detailed protocol for the sensitive and selective quantification of Atazanavir in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Atazanavir-d5, ensures high accuracy and precision. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

Principle

This method involves the extraction of Atazanavir and its deuterated internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase liquid chromatography system coupled with a tandem mass spectrometer. The quantification is based on the ratio of the peak area of Atazanavir to that of the internal standard.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

Caption: Experimental workflow for Atazanavir quantification.

Materials and Reagents

-

Atazanavir reference standard

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (drug-free)

-

Deionized water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., Waters Acquity UPLC C18, 50 x 2.1 mm, 1.7 µm)

-

Microcentrifuge

-

Vortex mixer

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of Atazanavir and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Atazanavir stock solution with 50% methanol to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration of 0.200 µg/mL.[1]

-

Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples).

-

Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.[2][3][4]

-

Vortex the tubes for 1 minute.

-

Centrifuge the tubes at 13,000 RCF for 5 minutes.[5]

-

Transfer 90 µL of the supernatant to a clean tube containing 70 µL of water.[5]

-

Vortex briefly and transfer to an HPLC vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography

-

Column: Waters Acquity UPLC C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[6]

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[6]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A gradient elution may be optimized for better separation.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1][7]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[1][7][8]

-

MRM Transitions:

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

Data Presentation

The quantitative performance of the method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Atazanavir | 5.0 - 6000 | ≥ 0.999 |

Data is representative and may vary based on instrumentation and specific laboratory conditions.[6]

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 5.0 | < 15 | < 15 | 80 - 120 |

| Low | 15 | < 15 | < 15 | 85 - 115 |

| Medium | 500 | < 15 | < 15 | 85 - 115 |

| High | 5000 | < 15 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification. %CV: Percent Coefficient of Variation. Acceptance criteria are based on FDA guidelines.[6][9]

Table 3: Recovery

| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |

| Atazanavir | > 80 | > 80 | > 80 |

| This compound | > 80 | > 80 | > 80 |

Recovery is determined by comparing the analyte response in extracted samples to that of unextracted standards.[9]

Conclusion